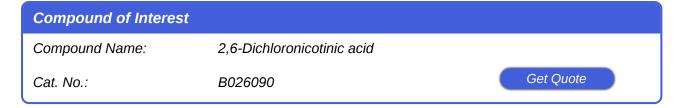


2,6-Dichloronicotinic Acid: A Versatile Intermediate for Advanced Chemical Synthesis

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloronicotinic acid, a chlorinated derivative of nicotinic acid, is a highly versatile and reactive chemical intermediate. Its unique structure, featuring two chlorine atoms on the pyridine ring, makes it an invaluable building block in the synthesis of a wide array of complex molecules.[1] The presence of these chlorine atoms enhances the compound's reactivity, allowing for diverse chemical transformations such as nucleophilic substitution and cross-coupling reactions.[1][2] This guide provides a comprehensive overview of the properties, synthesis, and key applications of **2,6-dichloronicotinic acid**, with a focus on its role in the development of pharmaceuticals and agrochemicals.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of **2,6-dichloronicotinic acid** is essential for its effective use in synthesis. The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties of 2,6-Dichloronicotinic Acid



Property	Value	Source
Molecular Formula	C ₆ H ₃ Cl ₂ NO ₂	[1][3]
Molecular Weight	192.00 g/mol	[1][3]
CAS Number	38496-18-3	[1]
Appearance	White to light yellow crystalline powder	[1][4]
Melting Point	146 - 150 °C	[1]
Boiling Point (Predicted)	351.2 ± 37.0 °C	
Density (Predicted)	1.612 ± 0.06 g/cm ³	
pKa (Predicted)	1.77 ± 0.28	
Solubility	Soluble in DMSO, Methanol	[5]
Storage	Store at 2 - 8 °C in a dry, dark place	[1]

Table 2: Spectroscopic Data for 2,6-Dichloronicotinic Acid

Spectrum	Key Data	Source
¹ H NMR (DMSO-d ₆ , 400 MHz)	δ 7.85 (s, 2H), 13.90 (br s, 1H, OH)	[5]
¹³ C NMR	Spectra available in databases	[6]
Infrared (IR)	Conforms to structure	[4]
Mass Spectrometry (MS)	Data available in databases	[3]

Synthesis of 2,6-Dichloronicotinic Acid

While various synthetic routes to **2,6-dichloronicotinic acid** exist, a common laboratory-scale preparation involves the chlorination of a suitable precursor. One documented method is the



synthesis of its isomer, 2,6-dichloroisonicotinic acid, from citrazinic acid, which provides a generalizable procedure for this class of compounds.

Experimental Protocol: Synthesis of 2,6-Dichloroisonicotinic Acid from Citrazinic Acid

This protocol describes the synthesis of 2,6-dichloroisonicotinic acid, an isomer of the target compound. The principles of this reaction are applicable to the synthesis of related chlorinated pyridine carboxylic acids.

Materials:

- Citrazinic acid
- · Tetraethylammonium chloride
- Phosphorus oxychloride (POCl₃)
- · Ethyl acetate
- Anhydrous magnesium sulfate (MgSO₄)
- Crushed ice
- Deionized water

Procedure:

- Suspend citrazinic acid (10.35 g, 66.7 mmol) and tetraethylammonium chloride (11.05 g, 66.7 mmol) in phosphorus oxychloride (20 mL, in excess).
- Heat the reaction mixture at 130 °C for 18 hours.
- Increase the temperature to 145 °C and continue heating for an additional 2 hours.
- Cool the reaction mixture to room temperature.
- Slowly and carefully pour the cooled mixture onto crushed ice (150 g) to quench the reaction.



- Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
- Combine the organic layers and dry over anhydrous magnesium sulfate.
- Filter the solution to remove the drying agent.
- Concentrate the organic phase under reduced pressure to yield the solid product.

Expected Yield: Approximately 11.34 g (89%) of 2,6-dichloroisonicotinic acid as a white solid.[5]

Characterization:

¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (s, 2H), 13.90 (br s, OH).[5]

Key Reactions and Applications

The versatility of **2,6-dichloronicotinic acid** as a chemical intermediate stems from the reactivity of its two chlorine atoms and the carboxylic acid group. These functional groups allow for a variety of subsequent transformations, leading to the synthesis of numerous valuable compounds in the pharmaceutical and agrochemical industries.

Amide Bond Formation: Synthesis of Fungicide Precursors

The carboxylic acid moiety of **2,6-dichloronicotinic acid** can be readily converted to an amide. This reaction is a critical step in the synthesis of several fungicides, including Boscalid.

This protocol outlines a general procedure for the formation of an amide from **2,6-dichloronicotinic acid** and an amine, a key step towards synthesizing Boscalid-like molecules.[7]

Materials:

- 2,6-Dichloronicotinic acid
- Thionyl chloride (SOCl2) or a suitable coupling agent (e.g., HATU, HOBt/EDC)
- Desired amine (e.g., 2-amino-4'-chlorobiphenyl for Boscalid synthesis)

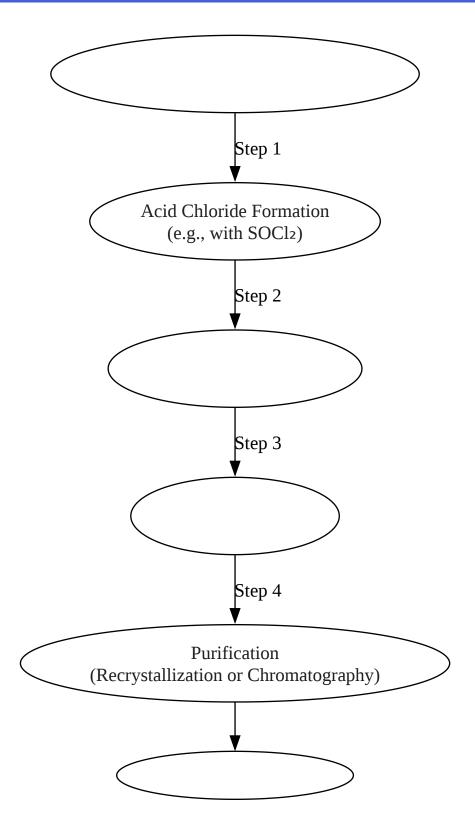


- Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
- Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

Procedure (via Acid Chloride):

- In a round-bottom flask, suspend 2,6-dichloronicotinic acid (1.0 eq) in an anhydrous solvent like DCM.
- Add thionyl chloride (1.2 eq) dropwise at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.
- Stir the mixture at room temperature or gentle reflux until the reaction is complete (monitored by TLC or disappearance of starting material).
- Remove the excess thionyl chloride and solvent under reduced pressure.
- Dissolve the resulting crude 2,6-dichloronicotinoyl chloride in fresh anhydrous DCM.
- In a separate flask, dissolve the amine (1.0 eq) and a tertiary amine base (1.5 eq) in anhydrous DCM.
- Cool the amine solution to 0 °C in an ice bath.
- Add the acid chloride solution dropwise to the cooled amine solution with vigorous stirring.
- Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
- Upon completion, quench the reaction with water and extract the product with DCM.
- Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude amide.
- Purify the product by recrystallization or column chromatography.





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Nucleophilic Substitution and Cross-Coupling Reactions



The two chlorine atoms on the pyridine ring are susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. These reactions allow for the introduction of a wide range of functional groups at the 2- and 6-positions, leading to the synthesis of diverse molecular scaffolds for drug discovery and agrochemical development.

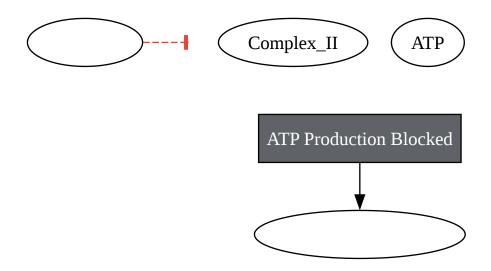
Applications in Drug Development and Agrochemicals

The derivatives of **2,6-dichloronicotinic acid** are key components in several commercially important products.

Agrochemicals: Boscalid

Boscalid is a broad-spectrum fungicide that belongs to the class of succinate dehydrogenase inhibitors (SDHIs).[8] It is synthesized from a derivative of 2-chloronicotinic acid.[7]

Boscalid functions by inhibiting the enzyme succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain of fungi.[8][9] This inhibition disrupts the fungal respiratory process, leading to a cessation of energy production and ultimately cell death.[9]



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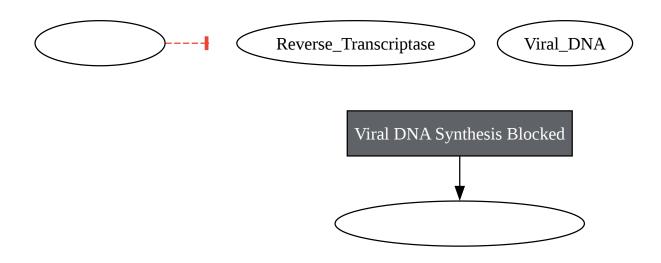
Pharmaceuticals: Nevirapine and Lenvatinib



Derivatives of **2,6-dichloronicotinic acid** serve as precursors to important pharmaceutical agents.

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][5] Its synthesis involves precursors derived from chloronicotinic acids.

Nevirapine binds to a non-catalytic site on the HIV reverse transcriptase enzyme, inducing a conformational change that inhibits its function.[10][11][12] This prevents the conversion of viral RNA to DNA, a crucial step in the HIV replication cycle.[10][12]

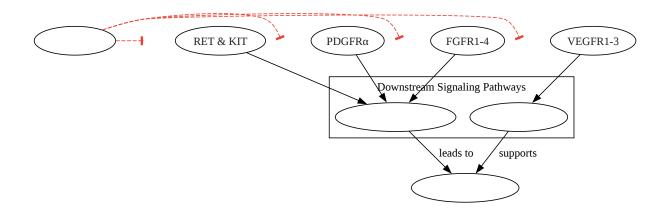


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Lenvatinib is an oral multi-targeted tyrosine kinase inhibitor used in the treatment of various cancers, including thyroid, renal, and hepatocellular carcinomas.[2]

Lenvatinib targets several receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis, including vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFR α), RET, and KIT.[2][13][14] By inhibiting these kinases, Lenvatinib disrupts downstream signaling pathways, leading to a reduction in tumor cell proliferation and angiogenesis.[2][15][16]





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Conclusion

2,6-Dichloronicotinic acid is a cornerstone intermediate in modern organic synthesis. Its inherent reactivity, coupled with the ability to undergo a variety of chemical transformations, makes it an indispensable tool for the synthesis of high-value molecules. The applications highlighted in this guide, from life-saving pharmaceuticals to essential agrochemicals, underscore the significance of this versatile compound in advancing science and technology. For researchers and professionals in drug development and chemical synthesis, a deep understanding of the properties and reactivity of **2,6-dichloronicotinic acid** is key to unlocking new synthetic possibilities and developing innovative solutions to global challenges.

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